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Compound of Interest

Compound Name: 1-(3-Methylphenyl)-2-thiourea

Cat. No.: B1269953

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolylthiourea, also known as 1-(3-methylphenyl)thiourea, is an aromatic organic compound
belonging to the thiourea family. Its structure, featuring a thiourea functional group attached to
a toluene ring at the meta position, makes it a molecule of significant interest in medicinal
chemistry and drug development. Thiourea derivatives are known to exhibit a wide range of
biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The
physicochemical properties of m-tolylthiourea are fundamental to understanding its behavior in
biological systems, guiding its application in synthesis, and optimizing its potential as a
therapeutic agent. This technical guide provides a comprehensive overview of the core
physicochemical properties of m-tolylthiourea, detailed experimental protocols for their
determination, and relevant spectroscopic data for its characterization.

Core Physicochemical Properties

The key physicochemical properties of m-tolylthiourea are summarized in the table below. It is
important to note that while some experimental data is available, other values are predicted or
extrapolated from related compounds due to a lack of specific experimental determination in
publicly available literature.
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Property Value Source

Molecular Formula CsH10N2S -

Molecular Weight 166.24 g/mol [1]
White to light yellow powder or

Appearance [1]
crystal

Melting Point 110-119 °C [2]

. , Not available (likely
Boiling Point
decomposes)

Sparingly soluble in water;
Solubility Soluble in hot methanol, [31141[5]

ethanol, and acetone.

pKa (Predicted) ~13.4 (for p-tolylthiourea) [3]

logP (Predicted) ~2.4 (for p-tolylthiourea) [3]

Note: Predicted values for pKa and logP are for the related isomer p-tolylthiourea and should
be used as estimations for m-tolylthiourea. Experimental determination is recommended for
precise values.

Synthesis and Purification

A common and effective method for the synthesis of m-tolylthiourea involves the reaction of m-
toluidine with a thiocyanate salt in the presence of a mineral acid.

Synthesis Protocol

This protocol is adapted from a patented process for producing tolylthioureas.[2]
Materials:
e m-Toluidine

e Ammonium thiocyanate
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e Concentrated hydrochloric acid

» Aprotic organic solvent (e.g., toluene, o-chlorotoluene)

e Water

Procedure:

 In a suitable reaction vessel, charge m-toluidine and the aprotic organic solvent.
» With stirring, add concentrated hydrochloric acid.

o Heat the mixture to a temperature between 75 °C and 85 °C.

e Gradually add ammonium thiocyanate to the heated mixture.

e Maintain the reaction at 75-85 °C for approximately 20 hours.

o After the reaction is complete, cool the mixture and separate the resulting crystalline product
by filtration.

e Wash the collected crystals with water to remove any remaining salts.

e Dry the purified m-tolylthiourea product.

Cool & Filter

—»’ Add HCI }—>

React for 20h }—»

—P{ ‘Wash with Water

—P{ Dry Product

mmmag  m-Tolylthiourea

’ m-Toluidine + Solvent Heat to 75-85°C ‘ﬁ’ Add NH4SCN }—>

Click to download full resolution via product page

Caption: Workflow for the synthesis of m-tolylthiourea.

Recrystallization for Purification

To obtain high-purity m-tolylthiourea suitable for research and pharmaceutical applications,
recrystallization is a crucial step.

Procedure:
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» Dissolve the crude m-tolylthiourea in a minimum amount of a hot solvent, such as ethanol or
an acetone-hexane mixture.

« If any insoluble impurities are present, perform a hot filtration to remove them.
» Allow the hot, clear solution to cool slowly to room temperature.

» As the solution cools, the solubility of m-tolylthiourea will decrease, leading to the formation
of pure crystals.

o To maximize the yield, the flask can be placed in an ice bath to further promote
crystallization.

o Collect the purified crystals by vacuum filtration.

e Wash the crystals with a small amount of the cold recrystallization solvent to remove any
remaining soluble impurities.

e Dry the purified crystals under vacuum.

Experimental Protocols for Physicochemical
Properties

For properties where experimental data for m-tolylthiourea is not readily available, the following
standard laboratory protocols can be employed.

Melting Point Determination

The melting point is a key indicator of a compound's purity.
Procedure:
o Finely powder a small amount of the dry, purified m-tolylthiourea.

e Pack a small amount of the powder into a capillary tube, ensuring a column height of 2-3
mm.

e Place the capillary tube in a melting point apparatus.
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» Heat the apparatus at a rate of 10-15 °C per minute initially.
o Observe the sample and note the approximate melting temperature.
» Allow the apparatus to cool.

o For an accurate measurement, repeat the process with a fresh sample, heating at a slower
rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

e Record the temperature range from the first appearance of liquid to the complete melting of
the solid. A narrow melting range (1-2 °C) is indicative of a pure compound.

Solubility Determination (Qualitative and Quantitative)

Qualitative Solubility:
o Place approximately 10 mg of m-tolylthiourea into separate test tubes.

e Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) to
each tube.

» Agitate the tubes at room temperature and observe if the solid dissolves.

o If the solid does not dissolve at room temperature, gently heat the test tube and observe for
any changes in solubility.

Quantitative Solubility (Gravimetric Method):

o Prepare a saturated solution of m-tolylthiourea in a chosen solvent at a specific temperature
by adding an excess of the solid to the solvent and stirring for an extended period to ensure
equilibrium.

o Carefully filter the saturated solution to remove any undissolved solid.
o Accurately weigh a specific volume of the clear, saturated solution.
o Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

» Weigh the remaining solid residue.
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Calculate the solubility in terms of g/100 mL or other desired units.

pKa Determination (Potentiometric Titration)

As a weak acid/base, the pKa of m-tolylthiourea can be determined by potentiometric titration.

Procedure:

Calibrate a pH meter using standard buffer solutions.

Dissolve a precisely weighed amount of m-tolylthiourea in a suitable solvent mixture (e.qg.,
water-ethanol) to a known concentration.

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

Titrate the solution with a standardized solution of a strong acid (e.g., HCI) or a strong base
(e.g., NaOH), adding the titrant in small, known increments.

Record the pH of the solution after each addition of the titrant, allowing the reading to
stabilize.

Plot the pH of the solution as a function of the volume of titrant added.

The pKa can be determined from the titration curve. For a weak base, the pKa is the pH at
the half-equivalence point. The equivalence point can be identified as the point of steepest
inflection in the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Procedure:

Prepare a stock solution of m-tolylthiourea in either n-octanol or water.

In a separatory funnel, add a known volume of n-octanol and a known volume of water (pre-
saturated with each other).

e Add a known amount of the m-tolylthiourea stock solution to the separatory funnel.
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between the two phases.

Allow the two phases to separate completely.

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning

Carefully collect a sample from both the n-octanol and the aqueous layers.

Determine the concentration of m-tolylthiourea in each phase using a suitable analytical

technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC).

to the concentration in the aqueous phase.

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase

e The logP is the base-10 logarithm of the partition coefficient.
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Caption: Logical relationship of synthesis to property determination.
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Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of m-
tolylthiourea.

'H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (*H NMR) spectrum provides information about the
different types of protons and their neighboring environments in the molecule.

» Aromatic Protons (Ar-H): The protons on the tolyl ring are expected to appear in the aromatic
region, typically between & 7.0 and 7.5 ppm. Due to the meta-substitution, a complex
splitting pattern of multiplets is anticipated.

e Amine Protons (-NH and -NHz): The protons of the thiourea group will likely appear as broad
singlets. Their chemical shifts can be variable and are dependent on the solvent,
concentration, and temperature.

o Methyl Protons (-CHs): The three protons of the methyl group attached to the aromatic ring
will appear as a sharp singlet, typically in the region of & 2.3 ppm.

3C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (33C NMR) spectrum provides information about
the different carbon environments in the molecule.

e Thione Carbon (C=S): The carbon of the thiocarbonyl group is expected to have a chemical
shift in the downfield region, typically around & 180-185 ppm.

o Aromatic Carbons: The six carbons of the tolyl ring will show signals in the aromatic region (o
120-140 ppm). The carbon attached to the nitrogen (C-N) and the carbon bearing the methyl
group (C-CHs) will have distinct chemical shifts from the other aromatic carbons.

o Methyl Carbon (-CHs): The carbon of the methyl group will appear in the upfield region,
typically around & 20-25 ppm.

FTIR Spectroscopy
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Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups
present in the molecule.

e N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups in
the thiourea moiety are expected to appear as one or more bands in the region of 3100-3400
cm™i.

e C-H Stretching: The aromatic C-H stretching vibrations will be observed around 3000-3100
cm~1, while the aliphatic C-H stretching of the methyl group will appear just below 3000
cm~L,

e C=S Stretching: The characteristic thiocarbonyl (C=S) stretching vibration is expected to
appear in the region of 1200-1300 cm~1. This band can sometimes be coupled with other
vibrations.

e C-N Stretching: The C-N stretching vibrations will likely be observed in the 1300-1400 cm~?
region.

e Aromatic C=C Bending: The out-of-plane bending vibrations for the meta-substituted
aromatic ring will appear in the fingerprint region (below 900 cm~12).

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions
within the molecule. Aromatic thioureas typically exhibit strong absorption bands in the UV
region. For m-tolylthiourea, one would expect to see characteristic absorption maxima related
to the 1 — 1t* transitions of the aromatic ring and the n - 1 and m - 1T* transitions of the
thiocarbonyl group. The exact position of these maxima will be influenced by the solvent used.
For thiourea itself, absorption maxima are observed at 196 nm and 236 nm.[6] It is expected
that the tolyl substitution will cause a bathochromic (red) shift of these absorptions.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of
m-tolylthiourea, along with comprehensive experimental protocols for their determination. The
presented data and methodologies are intended to be a valuable resource for researchers,
scientists, and professionals in the field of drug development. Accurate characterization of
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these fundamental properties is a critical first step in the rational design and development of
new therapeutic agents based on the m-tolylthiourea scaffold. Further experimental
investigation to fill the existing data gaps for this compound is highly encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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